![molecular formula C7H6N2O B185317 Imidazo[1,2-a]pyridin-2(3H)-one CAS No. 3999-06-2](/img/structure/B185317.png)

Imidazo[1,2-a]pyridin-2(3H)-one

Vue d'ensemble

Description

Imidazo[1,2-a]pyridin-2(3H)-one is a class of aromatic heterocycles that has attracted growing attention due to its unique chemical structure and versatility . It has shown potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

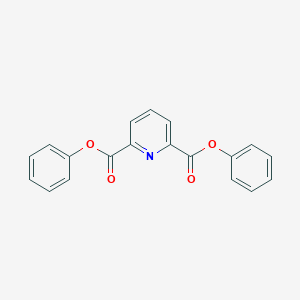

A novel series of amide functionalized imidazo[1,2-a]pyridine derivatives were synthesized and screened for their anticancer activities . Different methods were reported for the synthesis of imidazo[1,2-a]pyridines in the presence of various catalysts and reaction conditions .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies viz., multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of Imidazo[1,2-a]pyridin-2(3H)-one can be inferred from the NMR data and melting point provided in the literature .Applications De Recherche Scientifique

Materials Science

This compound has shown potential in the development of new materials, particularly in the creation of optoelectronic devices . Its unique chemical structure allows for innovations in light-emitting diodes (LEDs) and other display technologies .

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound are being explored for their anti-cancer properties . Researchers are investigating its use in targeted therapies and as part of drug delivery systems .

Sensors and Imaging

Due to its luminescent properties, “Imidazo[1,2-a]pyridin-2(3H)-one” is useful in the development of sensors . It’s also used as emitters for confocal microscopy and imaging , aiding in biological and medical research .

Corrosion Inhibition

A study has reported the application of a complex derived from this compound as a highly efficient corrosion inhibitor . It showed an efficiency of 99% at low concentrations, which is significant for protecting metals and alloys .

Antibacterial Activity

The same study also highlighted its use as an antibacterial activator with notable inhibition diameters against E.coli and Bacillus spp bacteria, indicating its potential in combating infections .

Organic Synthesis

In synthetic chemistry, this compound is valued for its versatility in forming carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds through various chemosynthetic methodologies like multicomponent reactions and intramolecular cyclizations .

Drug Development

As a scaffold in organic synthesis, “Imidazo[1,2-a]pyridin-2(3H)-one” derivatives are instrumental in drug development due to their reactivity and wide range of biological activities .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridin-2(3H)-one and its derivatives have been found to interact with a variety of targets. For instance, they have shown inhibitory activities against enzymes such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.

Mode of Action

The interaction of Imidazo[1,2-a]pyridin-2(3H)-one with its targets often results in the inhibition of the target’s activity. For example, when interacting with AChE, BChE, and LOX, the compound binds to the active sites of these enzymes, thereby inhibiting their activities .

Biochemical Pathways

The inhibition of these enzymes by Imidazo[1,2-a]pyridin-2(3H)-one can affect several biochemical pathways. For instance, the inhibition of AChE and BChE can impact cholinergic neurotransmission, while the inhibition of LOX can affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-2(3H)-one’s action can vary depending on the specific target and biological context. For instance, the inhibition of AChE and BChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission . On the other hand, the inhibition of LOX can result in decreased production of inflammatory mediators .

Orientations Futures

Imidazo[1,2-a]pyridine derivatives have potential for development of novel drug candidates for Alzheimer’s disease as AChE, BChE and sLOX-1 inhibitors . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . Future research could focus on exploring these potentials further.

Propriétés

IUPAC Name |

3H-imidazo[1,2-a]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPVTPADXCIVEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C2N1C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337315 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-2(3H)-one | |

CAS RN |

3999-06-2 | |

| Record name | Imidazo[1,2-a]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

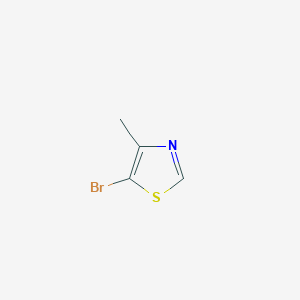

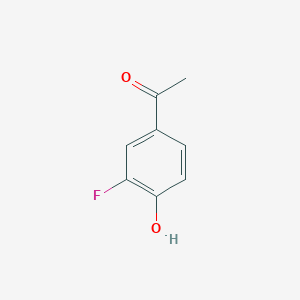

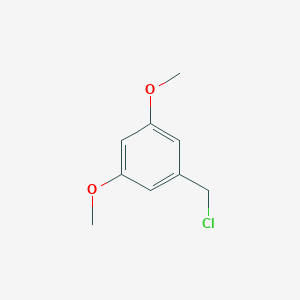

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

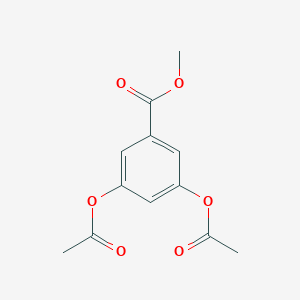

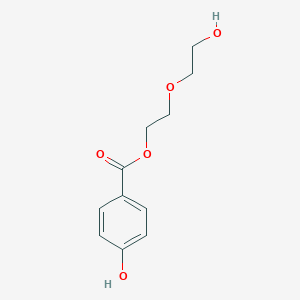

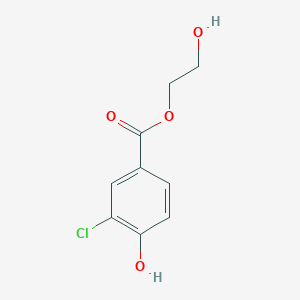

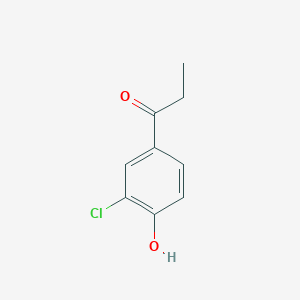

Feasible Synthetic Routes

Q & A

Q1: What are some novel synthetic approaches to imidazo[1,2-a]pyridin-2(3H)-one derivatives?

A1: Recent research highlights two innovative synthetic routes:

- Domino Bromination-Cyclization-Tautomerization: This method utilizes a N-2-pyridyl-β-ketoamide precursor treated with bromine. This reaction proceeds through a domino process involving bromination, intramolecular SN reaction-mediated cyclization, and keto-enol tautomerism. This allows for the formation of the fused heterocyclic system and the installation of the acyl substituent in a single step [].

- Reaction of 4-(Arylmethylene)-2-phenyloxazol-5(4H)-ones with Pyridin-2-amine: This approach employs microwave irradiation in ethylene glycol to facilitate the reaction between the starting materials, yielding a series of 3-(arylmethyl)-3-(benzoylamino)imidazo[1,2-a]pyridin-2(3H)-ones [, ].

Q2: Can imidazo[1,2-a]pyridin-2(3H)-one derivatives act as ligands in metal-organic frameworks (MOFs)?

A: Yes, research shows that a deprotonated derivative of 2,3′-biimidazo[1,2-a]pyridin-2′(3′H)-one ([obip]•−) can function as a radical anion ligand in MOFs. This ligand, generated in situ by aldol condensation and deprotonation, coordinates with Zn(II) centers to form a one-dimensional coordination polymer with notable magnetic and luminescent properties []. Similarly, a related anion radical ligand (bipo−˙), derived from imidazo[1,2-a]pyridin-2(3H)-one, coordinates with Cd(II) and Fe(II) centers to form diverse MOF structures, demonstrating the versatility of this class of compounds in materials science [].

Q3: How do the structural differences between Cd(II) and Fe(II) MOFs incorporating the (bipo−˙) ligand affect their properties?

A: Although both Cd(II) and Fe(II) can form MOFs with the (bipo−˙) ligand, differences in ionic radii and coordination preferences lead to distinct network structures and material properties []. For example, the Cd(II) MOF adopts an interpenetrated three-dimensional framework, while the Fe(II) analogue forms a one-dimensional chain network. This structural variation influences magnetic behavior, with the Cd(II) MOF displaying a unique magnetic phase transition and the Fe(II) MOF exhibiting strong antiferromagnetic coupling. Furthermore, the Fe(II) MOFs show blue-shifted fluorescence emissions compared to the Cd(II) counterpart.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)

![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)